

physical and chemical properties of Benzo[b]thiophene-7-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzo[b]thiophene-7-carbonitrile

Cat. No.: B1341617

[Get Quote](#)

In-depth Technical Guide to Benzo[b]thiophene-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Benzo[b]thiophene-7-carbonitrile**, a key intermediate in the synthesis of various biologically active molecules. This document collates available data on its synthesis, characterization, and potential applications to support ongoing research and development efforts.

Core Physical and Chemical Properties

Benzo[b]thiophene-7-carbonitrile is a solid organic compound with the molecular formula C₉H₅NS and a molecular weight of 159.21 g/mol. While comprehensive peer-reviewed data on all its physical properties remains limited, information from commercial suppliers provides valuable initial parameters.

Property	Value	Source
Molecular Formula	C ₉ H ₅ NS	N/A
Molecular Weight	159.21 g/mol	N/A
Melting Point	67.5 °C	Commercial Supplier Data
Boiling Point	312.7 °C at 760 mmHg	Commercial Supplier Data
Flash Point	142.9 °C	Commercial Supplier Data
Solubility	Data not available	N/A

Synthesis and Experimental Protocols

The primary synthetic route to **Benzo[b]thiophene-7-carbonitrile** involves the cyanation of a 7-halo-benzo[b]thiophene precursor. A detailed experimental protocol for this transformation has been described in the patent literature, specifically outlining the conversion of 7-bromobenzo[b]thiophene.

Protocol: Palladium-Catalyzed Cyanation of 7-Bromobenzo[b]thiophene[[1](#)]

This procedure details the synthesis of **Benzo[b]thiophene-7-carbonitrile** from 7-bromobenzo[b]thiophene using a palladium-catalyzed cyanation reaction.

Materials:

- 7-bromobenzo[b]thiophene (40 g, 0.19 mol)
- Zinc cyanide (Zn(CN)₂) (16 g, 0.132 mol)
- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 g)
- N,N-Dimethylformamide (DMF) (800 mL)
- Argon (Ar) atmosphere

Procedure:

- Under an Argon atmosphere, a mixture of 7-bromobenzo[b]thiophene, zinc cyanide, and tetrakis(triphenylphosphine)palladium(0) is prepared in DMF.
- The reaction mixture is stirred at a temperature of 90-100 °C for 3 hours.
- After the reaction is complete, the solution is cooled to room temperature (30 °C).
- The cooled reaction mixture is then filtered to remove any insoluble materials.

This protocol provides a direct method for obtaining **Benzo[b]thiophene-7-carbonitrile**. Further purification of the filtrate would be necessary to isolate the final product, typically involving extraction and chromatographic techniques.

Spectroscopic Characterization

Detailed spectroscopic data for the isolated **Benzo[b]thiophene-7-carbonitrile** is not readily available in the public domain. However, ¹H NMR data for derivatives containing the **Benzo[b]thiophene-7-carbonitrile** core has been reported in patent literature, offering insights into the expected chemical shifts of the aromatic protons.

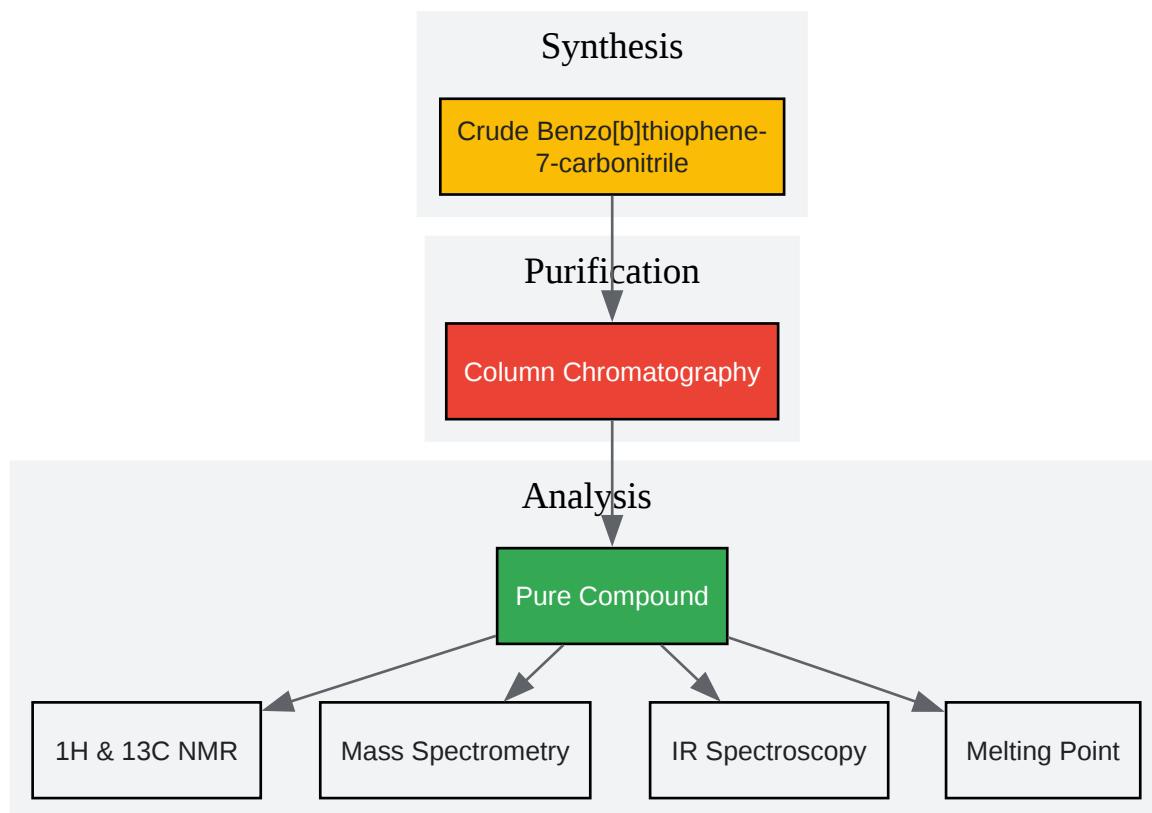
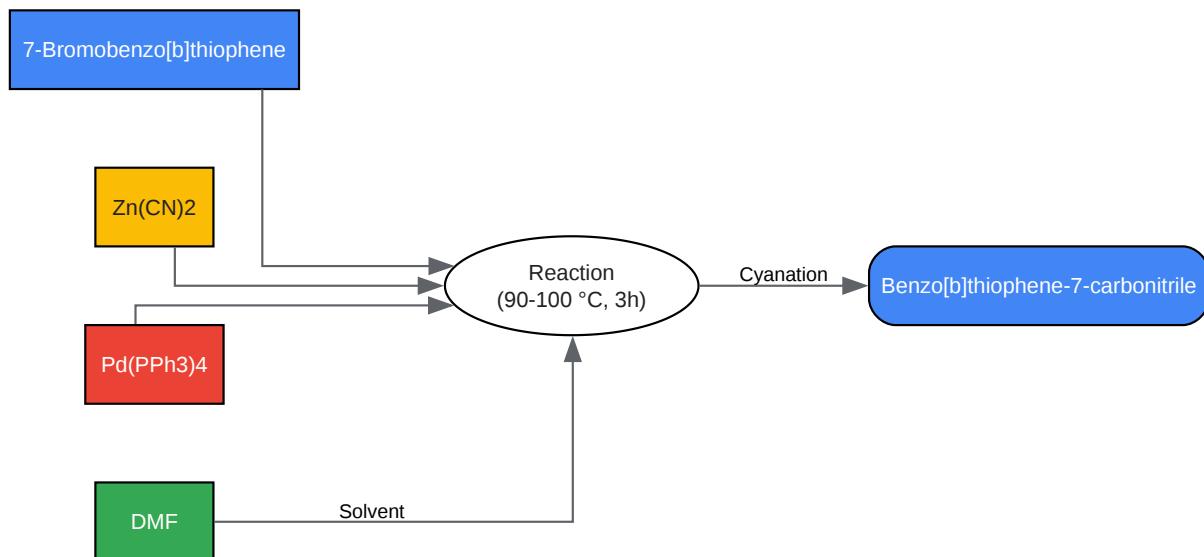
¹H NMR Data for a **Benzo[b]thiophene-7-carbonitrile** Derivative:[2]

- Solvent: CDCl₃
- Frequency: 400 MHz
- Chemical Shifts (δ) in ppm (Coupling Constant (J) in Hz): 8.22 (d, J = 8.4 Hz, 2H), 7.93 (d, J = 8.4 Hz, 2H), 7.73 (d, J = 5.5 Hz, 1H), 7.68 (d, J = 8.2 Hz, 1H), 7.55 (d, J = 5.5 Hz, 1H), 6.63 (d, J = 8.2 Hz, 1H).

¹H NMR Data for another **Benzo[b]thiophene-7-carbonitrile** Derivative:[3]

- Solvent: Acetone-d₆
- Frequency: 400 MHz
- Chemical Shifts (δ) in ppm (Coupling Constant (J) in Hz): 8.03 (dd, J=5.3, 8.8 Hz, 2H), 7.84 (d, J=5.6 Hz, 1H), 7.71 (d, J=5.6 Hz, 1H), 7.64 (d, J=8.2 Hz, 1H), 7.32 (t, J=8.8 Hz, 2H), 6.86

(d, $J=8.2$ Hz, 1H).



It is important to note that these spectra are of larger molecules containing the **Benzo[b]thiophene-7-carbonitrile** moiety, and thus the chemical shifts may be influenced by the other substituents.

Biological Activity and Potential Applications

Benzo[b]thiophene-7-carbonitrile is a key intermediate in the synthesis of selective androgen receptor modulators (SARMs).^{[2][4]} SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (producing male characteristics) effects. The specific biological activity of **Benzo[b]thiophene-7-carbonitrile** itself has not been extensively characterized. However, its role as a precursor to potent bioactive molecules highlights its importance in medicinal chemistry and drug discovery. The broader class of benzothiophene derivatives is known to exhibit a wide range of pharmacological activities.^[5]

Experimental and Logical Workflow Diagrams

Diagram 1: Synthetic Pathway to **Benzo[b]thiophene-7-carbonitrile**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2009049028A1 - Pyrrolopyrimidine compounds and their use as janus kinase modulators - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. US20100041721A1 - Selective androgen receptor modulators - Google Patents [patents.google.com]
- 5. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of Benzo[b]thiophene-7-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1341617#physical-and-chemical-properties-of-benzo-b-thiophene-7-carbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com